Unraveling Cannabitriol: A Technical Guide to its Chemical Structure and Properties
Unraveling Cannabitriol: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabitriol (CBT) is a lesser-known phytocannabinoid found in the Cannabis sativa plant. First reported in 1966, its complex chemical nature and low abundance have made it a challenging yet intriguing subject of study. This technical guide provides a comprehensive overview of the chemical structure and properties of Cannabitriol, synthesizing available data to support further research and development in the field of cannabinoid science. A notable point of clarification is the existence of different structural isomers referred to as Cannabitriol in scientific literature, leading to some ambiguity which this guide will address.
Chemical Structure and Isomerism
The term "Cannabitriol" has been used to describe at least two distinct chemical structures, leading to confusion in the literature regarding its molecular formula.
One identified structure of Cannabitriol possesses the molecular formula C21H30O4 and a molecular weight of approximately 346.47 g/mol .[1][2] This structure is frequently cited in various scientific contexts.
However, another compound, identified as (±)-trans-Cannabitriol , is listed in chemical databases such as PubChem with the molecular formula C20H28O4 and a molecular weight of approximately 332.43 g/mol .[3][4]
This guide will focus on the more predominantly cited C21H30O4 structure, while acknowledging the existence of the C20H28O4 isomer. The IUPAC name for one of the stereoisomers of the C21H30O4 structure is (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol.[2] The existence of various stereoisomers, including (+)-CBT and racemic mixtures, has been noted.[2]
The initial isolation of a compound named "cannabitriol" was reported by Obata and Ishikawa in 1966.[5] The structural elucidation of a cannabitriol was later detailed by Chan, Magnus, and Watson in 1976, and further characterization of different isomers, including (+)-cannabitriol, was described by Elsohly and colleagues in 1977.[6][7]
Physicochemical Properties
Quantitative data on the physicochemical properties of Cannabitriol are sparse. The following table summarizes the available information.
| Property | Value | Source(s) |
| Molecular Formula | C21H30O4 | [1][2] |
| Molecular Weight | 346.47 g/mol | [1][2] |
| Boiling Point | 500 °C (for "CBT C5") | [8] |
| Solubility | Poorly soluble in water; soluble in organic solvents. | [9][10][11] |
It is important to note that the boiling point data is for a related compound and may not be representative of all Cannabitriol isomers. Cannabinoids are generally lipophilic and thus have low aqueous solubility.[9][11]
Spectroscopic Data
The structural elucidation of Cannabitriol has relied on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for the identification and structural confirmation of cannabinoids.[6][14] For Cannabitriol, GC-MS (Gas Chromatography-Mass Spectrometry) is often used, typically requiring derivatization (e.g., silylation) to increase volatility.[6] The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.[6]
Pharmacological Properties
The pharmacological profile of Cannabitriol is not as extensively studied as that of major cannabinoids like THC and CBD. However, preliminary research suggests several potential therapeutic activities.
Mechanism of Action
The precise mechanism of action of Cannabitriol is not fully understood. It is believed to interact with the endocannabinoid system, though its binding affinities for the primary cannabinoid receptors, CB1 and CB2, are not well-defined.[6] Some evidence suggests a low affinity for the CB1 receptor, which would be consistent with its reported non-psychoactive nature.[6]
Potential Therapeutic Effects
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Anti-estrogen and Aromatase Inhibition: Cannabitriol has been identified as a potential antiestrogen and aromatase inhibitor.[1] This suggests its potential application in the research of hormone-sensitive conditions.
-
Glaucoma: An early study indicated that Cannabitriol might reduce intraocular pressure, suggesting a potential therapeutic role in glaucoma.
-
Anti-inflammatory and Neuroprotective Properties: Some studies suggest that Cannabitriol may possess anti-inflammatory and neuroprotective properties, common among many cannabinoids.
The following table summarizes the known pharmacological activities of Cannabitriol.
| Activity | Target/Pathway | Evidence Level | Source(s) |
| Anti-estrogen | Estrogen Receptor | Preclinical | [1] |
| Aromatase Inhibition | Aromatase Enzyme | Preclinical | [1] |
| Intraocular Pressure Reduction | Not specified | Preclinical (in rabbits) |
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and pharmacological testing of Cannabitriol are not widely published in a standardized format. The following sections provide a generalized overview based on common methodologies in cannabinoid research.
Isolation of Cannabitriol
The isolation of Cannabitriol from Cannabis sativa plant material typically involves the following steps:
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Extraction: The dried and ground plant material is extracted with a non-polar solvent such as hexane or ethanol.
-
Chromatography: The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of cannabinoids. This often involves column chromatography on silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for final purification.
Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel cannabinoid like Cannabitriol.
Aromatase Inhibition Assay (General Protocol)
While a specific protocol for testing Cannabitriol's effect on aromatase is not available, a general in vitro aromatase inhibition assay can be described as follows. This is a hypothetical workflow based on standard molecular biology techniques.
Conclusion
Cannabitriol remains a relatively understudied phytocannabinoid with a complex and somewhat ambiguous chemical identity. The clarification of its structural isomers is crucial for advancing research. The preliminary findings on its pharmacological properties, particularly as an antiestrogen and aromatase inhibitor, warrant further investigation. This technical guide has synthesized the available data to provide a foundational understanding of Cannabitriol's chemical structure and properties, highlighting the significant gaps in knowledge that future research must address to unlock its full therapeutic potential. Detailed experimental studies are needed to provide quantitative data on its physicochemical properties, confirm its pharmacological activities, and elucidate its mechanisms of action.
References
- 1. Cannabitriol, (+-) | C20H28O4 | CID 155804790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cannabitriol - Wikipedia [en.wikipedia.org]
- 3. Cannabitriol | C21H30O4 | CID 11551959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cannabitriol | 11003-36-4 | Benchchem [benchchem.com]
- 10. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. (+/-)9,10-Dihydroxy-delta6a(10a)-tetrahydrocannabinol and (+/-)8,9-dihydroxy-delta6a(10a)-tetrahydrocannabinol: 2 new cannabinoids from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. The structure of cannabitriol | Semantic Scholar [semanticscholar.org]
